Anti-Inflammatory Potency (In Vivo): Calenduloside H Demonstrates a Quantified ID50 in a TPA-Induced Mouse Ear Edema Model
Calenduloside H exhibits quantifiable anti-inflammatory activity in a standard in vivo model of acute inflammation. When applied topically, it inhibits TPA-induced ear edema in mice with an ID50 of 0.20 mg per ear [1]. This value provides a benchmark for researchers comparing the potency of Calenduloside H to other anti-inflammatory agents in the same experimental system.
| Evidence Dimension | In vivo anti-inflammatory activity (TPA-induced ear edema) |
|---|---|
| Target Compound Data | ID50 = 0.20 mg/ear |
| Comparator Or Baseline | Vehicle control (baseline inflammation); cross-study comparison to other compounds possible using this ID50 value. |
| Quantified Difference | N/A (Activity is measured as inhibition relative to vehicle control; the ID50 is the key metric for comparison) |
| Conditions | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice, topical application |
Why This Matters
This is the most robust, quantitative in vivo efficacy data point available for Calenduloside H, providing a critical comparator value for researchers focused on acute inflammation models.
- [1] NCATS Inxight Drugs. (n.d.). CALENDULOSIDE H. UNII: XRX4A17TSS. View Source
